

# Early-Phase Clinical Trial Results for Calderasib (MK-1084): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the early-phase clinical trial data for **Calderasib** (MK-1084), a next-generation, oral, selective, and covalent inhibitor of the KRAS G12C mutation. The information presented herein is synthesized from publicly available data, including presentations at major oncology conferences.

# **Introduction to Calderasib (MK-1084)**

**Calderasib** is an investigational small molecule designed to specifically target the KRAS G12C mutation, a common oncogenic driver in various solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[1][2][3] By covalently binding to the cysteine residue of the mutated KRAS G12C protein, **Calderasib** locks the protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways that promote tumor growth and survival.[4] The early-phase clinical development of **Calderasib** is primarily focused on the KANDLELIT-001 study, a multi-arm trial evaluating its safety and efficacy as both a monotherapy and in combination with other anti-cancer agents.[1][5]

## **Quantitative Data Summary**

The following tables summarize the key efficacy and safety data from the KANDLELIT-001 Phase 1 trial (NCT05067283) as presented at the 2025 American Society of Clinical Oncology (ASCO) Annual Meeting and the 2024 European Society for Medical Oncology (ESMO) Targeted Anticancer Therapies Congress.[1][5][6][7]



Efficacy in Non-Small Cell Lung Cancer (NSCLC)

| Treatment Arm                                | Patient<br>Population                                    | Objective<br>Response<br>Rate (ORR) | Disease<br>Control Rate<br>(DCR) | Median Time<br>to Response<br>(TTR) |
|----------------------------------------------|----------------------------------------------------------|-------------------------------------|----------------------------------|-------------------------------------|
| MK-1084<br>Monotherapy                       | Previously<br>treated KRAS<br>G12C+ NSCLC                | 38%                                 | -                                | -                                   |
| MK-1084 +<br>Pembrolizumab                   | Treatment-naïve,<br>PD-L1 TPS ≥1%<br>KRAS G12C+<br>NSCLC | 77%                                 | 85%                              | 1.4 months                          |
| MK-1084 +<br>Pembrolizumab<br>+ Chemotherapy | Treatment-naïve<br>KRAS G12C+<br>NSCLC                   | 53%                                 | -                                | -                                   |

Data from various sources, including ASCO and ESMO presentations.[6][7]

# **Efficacy in Colorectal Cancer (CRC)**



| Treatment Arm                          | Patient<br>Population                                         | Confirmed Objective Response Rate (ORR) | Disease<br>Control Rate<br>(DCR) | Median Duration of Response (DOR) |
|----------------------------------------|---------------------------------------------------------------|-----------------------------------------|----------------------------------|-----------------------------------|
| MK-1084<br>Monotherapy<br>(Arms 1+3)   | Previously<br>treated KRAS<br>G12C+ CRC<br>(n=53)             | 38% (95% CI,<br>25%-52%)                | 83% (95% CI,<br>70%-92%)         | Not Reached                       |
| MK-1084 +<br>Cetuximab (Arm<br>5)      | 1-2 prior lines of<br>therapy for<br>KRAS G12C+<br>CRC (n=34) | 46% (95% CI,<br>30-63%)                 | -                                | -                                 |
| MK-1084 + Cetuximab + mFOLFOX6 (Arm 6) | 0-1 prior lines of<br>therapy for<br>KRAS G12C+<br>CRC (n=14) | 38% (95% CI,<br>21-58%)                 | 93% (95% CI,<br>77%-99%)         | Not Reached                       |

Data primarily from the 2025 ASCO Annual Meeting presentation.[4][5]

# **Safety Summary: Treatment-Related Adverse Events**

(TRAEs)

| Treatment Arm                             | Any Grade TRAEs | Grade ≥3 TRAEs |  |
|-------------------------------------------|-----------------|----------------|--|
| MK-1084 Monotherapy                       | 58% - 62%       | 9%             |  |
| MK-1084 + Pembrolizumab                   | 94%             | -              |  |
| MK-1084 + Pembrolizumab +<br>Chemotherapy | 93%             | -              |  |
| MK-1084 + Cetuximab                       | 95% - 97%       | 18%            |  |
| MK-1084 + Cetuximab +<br>mFOLFOX6         | 90% - 97%       | 25%            |  |



Data compiled from multiple press releases and conference abstracts.[1][4][7] The most common TRAEs reported across the arms included increased AST, nausea, dermatitis acneiform, and rash.[4]

# **Experimental Protocols**

The following is a summary of the experimental design for the KANDLELIT-001 (NCT05067283) clinical trial. This information is based on publicly available trial registration data and conference presentations.

### **Study Design**

KANDLELIT-001 is a Phase 1, open-label, multicenter, multi-arm study designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of **Calderasib** (MK-1084) as a monotherapy and in combination with other therapies in patients with advanced solid tumors harboring the KRAS G12C mutation.[1][8]

#### **Patient Population**

Eligible patients were required to have a confirmed KRAS G12C mutation, measurable disease as per RECIST v1.1, and an ECOG performance status of 0 or 1.[4] Specific arms had additional criteria regarding prior lines of therapy and tumor type (NSCLC or CRC).[5]

#### **Treatment Arms (Summary)**

- Arm 1 & 3 (Monotherapy): Patients with various advanced solid tumors who had received at least one prior systemic therapy were administered MK-1084 orally, with doses ranging from 25 mg to 800 mg total daily, either once or twice daily.[4][5]
- Arm 2 (Combination with Pembrolizumab): Treatment-naïve patients with metastatic NSCLC and a PD-L1 TPS of 1% or higher received MK-1084 in combination with pembrolizumab.
- Arm 5 (Combination with Cetuximab): Patients with locally advanced unresectable or metastatic CRC with 1 or 2 prior lines of systemic therapy received MK-1084 plus cetuximab.
   [5]
- Arm 6 (Combination with Cetuximab and Chemotherapy): Patients with locally advanced unresectable or metastatic CRC with 0 or 1 prior line of therapy received MK-1084 in



combination with cetuximab and mFOLFOX6.[5]

#### **Endpoints**

- Primary Endpoints: The primary objectives were to assess the safety and tolerability of MK-1084, determined by the incidence of dose-limiting toxicities (DLTs), adverse events (AEs), and treatment discontinuations due to AEs.[4][5]
- Secondary Endpoints: Key secondary endpoints included Objective Response Rate (ORR) and Duration of Response (DOR), as assessed by the investigator according to RECIST v1.1.[4][5]

# Visualizations Signaling Pathways

The following diagrams illustrate the KRAS G12C signaling pathway and the rationale for combination therapies.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. merck.com [merck.com]
- 2. merck.com [merck.com]
- 3. Calderasib Merck Sharp & Dohme Corp. AdisInsight [adisinsight.springer.com]
- 4. ASCO Meetings [meetings.asco.org]
- 5. targetedonc.com [targetedonc.com]
- 6. onclive.com [onclive.com]
- 7. ASCO25: MSD's KRAS G12C drug shows early promise in Phase I Clinical Trials Arena [clinicaltrialsarena.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Early-Phase Clinical Trial Results for Calderasib (MK-1084): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15610321#early-phase-clinical-trial-results-for-calderasib-mk-1084]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com